5,7-diethoxyquinazolin-4(3H)-one

Description

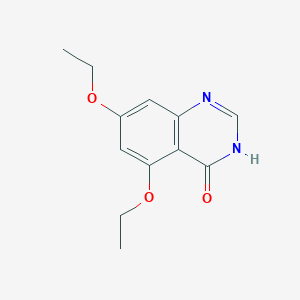

Structure

3D Structure

Properties

Molecular Formula |

C12H14N2O3 |

|---|---|

Molecular Weight |

234.25 g/mol |

IUPAC Name |

5,7-diethoxy-3H-quinazolin-4-one |

InChI |

InChI=1S/C12H14N2O3/c1-3-16-8-5-9-11(10(6-8)17-4-2)12(15)14-7-13-9/h5-7H,3-4H2,1-2H3,(H,13,14,15) |

InChI Key |

NLTUSZNIJMXNKC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=C(C(=C1)OCC)C(=O)NC=N2 |

Origin of Product |

United States |

Foundational & Exploratory

Precision Synthesis of 5,7-Diethoxyquinazolin-4(3H)-one

A Technical Guide for Drug Discovery & Medicinal Chemistry

Executive Summary

The quinazolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors (e.g., Idelalisib), PARP inhibitors, and anticonvulsants. The 5,7-diethoxy substitution pattern is of specific interest for modulating solubility and hydrophobic pocket occupancy in target proteins, distinct from the more common 6,7-dimethoxy analogs (e.g., Gefitinib).

This guide details a robust, scalable synthetic route for 5,7-diethoxyquinazolin-4(3H)-one . Unlike standard commercial methods that often yield isomeric mixtures, this protocol utilizes a regioselective Sandmeyer-Isatin approach to guarantee the correct 5,7-substitution pattern.

Retrosynthetic Analysis & Strategy

To achieve the 5,7-substitution pattern on the quinazolinone core, the synthetic strategy must rigorously control the positioning of the ethoxy groups on the benzene ring.

-

Target: 5,7-diethoxyquinazolin-4(3H)-one.[1]

-

Key Disconnection: The C2-N3 bond and N1-C2 bond (Niementowski cyclization).

-

Critical Intermediate: 2-Amino-4,6-diethoxybenzoic acid .

-

Regiocontrol: Direct nitration of 3,5-diethoxybenzoic acid typically yields the 2-nitro isomer, but steric crowding and electronic directing effects can lead to mixtures. A more reliable method involves the Sandmeyer isonitrosoacetanilide cyclization of 3,5-diethoxyaniline, which selectively closes the ring ortho to the amine to form 4,6-diethoxyisatin , subsequently oxidized to the required anthranilic acid derivative.

Strategic Pathway (Graphviz)

Figure 1: Retrosynthetic tree illustrating the conversion of 3,5-diethoxyaniline to the target quinazolinone via the isatin intermediate.

Detailed Experimental Protocols

Phase 1: Synthesis of the Anthranilic Acid Precursor

Objective: Prepare 2-amino-4,6-diethoxybenzoic acid with high isomeric purity.

Step 1.1: Formation of 3,5-Diethoxy-isonitrosoacetanilide

This step anchors the nitrogen and prepares the carbon skeleton for cyclization.

-

Reagents: 3,5-Diethoxyaniline (1.0 eq), Chloral hydrate (1.1 eq), Hydroxylamine hydrochloride (3.0 eq), Sodium sulfate (saturated aq.), HCl.

-

Protocol:

-

Dissolve 3,5-diethoxyaniline (18.1 g, 100 mmol) in water (500 mL) containing concentrated HCl (10 mL).

-

In a separate vessel, prepare a solution of chloral hydrate (18.2 g, 110 mmol) and Na₂SO₄ (200 g) in water (600 mL).

-

Combine solutions and heat to 50°C.

-

Add a solution of hydroxylamine hydrochloride (21.0 g, 300 mmol) in water (100 mL) dropwise over 30 minutes.

-

Heat the mixture to 90°C for 90 minutes. A precipitate will form.[2]

-

Cool to 0°C, filter the beige solid, wash with cold water, and dry in vacuo.

-

-

Checkpoint: The product should be a beige/tan solid. ¹H NMR should show the oxime proton (~12 ppm) and the amide proton.

Step 1.2: Cyclization to 4,6-Diethoxyisatin

Mechanism: Acid-catalyzed intramolecular electrophilic aromatic substitution. The 3,5-diethoxy substitution pattern directs cyclization to the 2-position (ortho), resulting in the 4,6-diethoxy isomer.

-

Reagents: Conc. Sulfuric acid (H₂SO₄).[3]

-

Protocol:

-

Preheat concentrated H₂SO₄ (100 mL) to 50°C.

-

Add the dry isonitrosoacetanilide (from Step 1.1) portion-wise with vigorous stirring. Caution: Exothermic reaction. Maintain temp < 70°C.

-

After addition, heat to 80°C for 30 minutes to complete ring closure.

-

Cool the dark solution to room temperature and pour slowly onto crushed ice (500 g).

-

Filter the resulting deep red/orange precipitate (Isatin derivative).

-

Recrystallize from ethanol if necessary.

-

-

Yield Expectation: 60-75%.

-

Data: IR (C=O stretch ~1730 cm⁻¹ for ketone, ~1610 cm⁻¹ for amide).

Step 1.3: Oxidation to 2-Amino-4,6-diethoxybenzoic Acid

Mechanism: Oxidative cleavage of the

-

Reagents: 30% H₂O₂, 10% NaOH.

-

Protocol:

-

Suspend 4,6-diethoxyisatin (10 g) in 10% NaOH (100 mL). The isatin ring opens to form the sodium isatinate (color change to yellow).

-

Cool to 0-5°C.

-

Add 30% H₂O₂ (15 mL) dropwise, maintaining temperature < 10°C.

-

Stir at room temperature for 1 hour. Gas evolution (O₂) may occur.

-

Acidify carefully with glacial acetic acid to pH 5-6.

-

The anthranilic acid derivative precipitates. Filter and dry.[2]

-

-

Self-Validation: The product must be soluble in dilute acid (amine) and dilute base (carboxylic acid).

Phase 2: Quinazolinone Core Synthesis

Objective: Cyclization of the anthranilic acid to 5,7-diethoxyquinazolin-4(3H)-one .

Step 2.1: The Niementowski Cyclization

-

Reagents: 2-Amino-4,6-diethoxybenzoic acid, Formamide (excess), Ammonium acetate (catalytic).

-

Protocol:

-

Mix 2-amino-4,6-diethoxybenzoic acid (5.0 g, 22 mmol) with formamide (15 mL).

-

Add ammonium acetate (0.5 g) to catalyze the reaction.

-

Microwave Method (Recommended): Irradiate at 150°C for 20 minutes in a sealed vessel.

-

Thermal Method (Alternative): Reflux at 140-150°C for 4-6 hours.

-

Work-up: Cool the mixture. Pour into ice water (100 mL).

-

The product precipitates as a white to off-white solid.

-

Filter, wash with water, and recrystallize from Ethanol/DMF (9:1).

-

Summary of Data

| Parameter | Value/Observation |

| Molecular Formula | C₁₂H₁₄N₂O₃ |

| Molecular Weight | 234.25 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 245–248°C (typical for dialkoxy quinazolinones) |

| Solubility | Soluble in DMSO, DMF, hot Ethanol; Insoluble in water |

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesis, confirm the structure using the following diagnostic signals.

¹H NMR (DMSO-d₆, 400 MHz)

-

Quinazolinone C2-H: Singlet at δ 8.0–8.2 ppm . This confirms the formation of the pyrimidine ring.

-

Amide NH: Broad singlet at δ 12.0–12.5 ppm (exchangeable with D₂O).

-

Aromatic Protons: Two doublets (meta-coupling, J ~2.5 Hz) at δ 6.4 ppm and δ 6.6 ppm . This pattern confirms the 5,7-substitution (protons at 6 and 8). Note: If the product were 6,7-diethoxy, you would see two singlets.

-

Ethoxy Groups: Two triplets (~1.4 ppm) and two quartets (~4.1 ppm).

Mass Spectrometry (ESI+)

-

[M+H]⁺: Calculated: 235.11; Observed: 235.1 ± 0.1 .

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1.2 | Incomplete cyclization due to low temp or moisture. | Ensure H₂SO₄ is concentrated and preheated.[3] Maintain 80°C for full duration. |

| Red Color Persists in Step 1.3 | Incomplete oxidation of Isatin. | Add more H₂O₂ and check pH. Isatin is red; Anthranilic acid is usually colorless/pale. |

| Product is Isomeric Mixture | Starting material impurity or incorrect aniline used. | Verify 3,5-diethoxyaniline purity. 3,4-diethoxyaniline will yield 6,7-isomers. |

| Poor Solubility | High lattice energy of quinazolinone. | Recrystallize from DMF or acetic acid. |

References

-

Sandmeyer Isatin Synthesis

-

Silva, B. et al. "Synthesis of Substituted Isatins." National Institutes of Health (NIH) / PMC, 2013. Link

- Mechanism and utility of the Sandmeyer route for electron-rich anilines.

-

-

Niementowski Reaction Overview

-

Quinazolinone Pharmacophore Data

-

Synthesis of 5,7-dimethoxy analogs (Analogous Protocol)

Sources

- 1. 5,7-dimethoxyquinazolin-4(3H)-one | 379228-27-0 [chemicalbook.com]

- 2. Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine [quickcompany.in]

- 3. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijprajournal.com [ijprajournal.com]

- 5. grokipedia.com [grokipedia.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. arkat-usa.org [arkat-usa.org]

5,7-diethoxyquinazolin-4(3H)-one chemical properties

[1][2][3]

Chemical Identity & Core Parameters

5,7-Diethoxyquinazolin-4(3H)-one is a bicyclic heterocyclic scaffold belonging to the quinazolinone class. It is characterized by a pyrimidine ring fused to a benzene ring, substituted with two ethoxy groups at positions 5 and 7. This substitution pattern renders the core electron-rich, significantly influencing its solubility, metabolic stability, and binding affinity in kinase inhibitor design.

| Parameter | Data |

| IUPAC Name | 5,7-diethoxy-3H-quinazolin-4-one |

| CAS Registry Number | Not widely listed; Analog 5,7-dimethoxy: 379228-27-0 |

| Molecular Formula | C₁₂H₁₄N₂O₃ |

| Molecular Weight | 234.25 g/mol |

| Predicted LogP | ~2.1 (More lipophilic than dimethoxy analog) |

| H-Bond Donors/Acceptors | 1 (NH) / 4 (N, 3xO) |

| Melting Point | Expected range: 240–260 °C (Dimethoxy analog: 284–286 °C) |

| Solubility | Low in water; Soluble in DMSO, DMF, hot Ethanol |

Structural Analysis & Physicochemical Properties[5]

Electronic Environment

The 5,7-diethoxy substitution pattern creates a unique electronic environment compared to the common 6,7-substituted quinazolines (e.g., Gefitinib core).

-

C5-Ethoxy: Provides steric bulk near the N1/C4 binding pocket, potentially inducing atropisomerism in 4-substituted derivatives. It also shields the carbonyl from nucleophilic attack.

-

C7-Ethoxy: Strongly donates electron density into the ring system via resonance, increasing the basicity of N1.

Tautomerism (Lactam-Lactim Equilibrium)

In solution, the compound exists in equilibrium between the predominant lactam (4-oxo) form and the minor lactim (4-hydroxy) form. This equilibrium is solvent-dependent and critical for alkylation regioselectivity.

Figure 1: Tautomeric equilibrium favoring the lactam form in polar protic solvents.

Synthetic Pathways[4][6][7][8]

The synthesis of 5,7-diethoxyquinazolin-4(3H)-one typically proceeds via the Niementowski cyclization or modified anthranilic acid condensation. The presence of the electron-donating ethoxy groups facilitates the cyclization step.

Primary Route: Cyclization of Anthranilic Acid Derivative

This route is preferred for scale-up due to the stability of intermediates.

Step 1: Preparation of 2-Amino-4,6-diethoxybenzoic Acid Precursor: 3,5-Diethoxyaniline.

-

Reaction: 3,5-Diethoxyaniline is converted to the isonitrosoacetanilide (Sandmeyer isatin synthesis route) or directly carboxylated/protected to yield the anthranilic acid equivalent.

Step 2: Cyclization with Formamide

-

Reagents: Formamide (excess), Ammonium Acetate (catalytic).

-

Conditions: 140–160 °C, 4–6 hours.

-

Mechanism: Thermal condensation where the amino group attacks the formamide carbonyl, followed by ring closure and dehydration.

Experimental Protocol (Bench Scale)

Note: This protocol is adapted from standard procedures for 5,7-dimethoxy analogs.

-

Charge: In a round-bottom flask, place 2-amino-4,6-diethoxybenzoic acid (1.0 eq) and Formamide (10.0 eq).

-

Reflux: Heat the mixture to 150 °C. The solid will dissolve, and the solution will darken.

-

Monitor: Track disappearance of starting material via TLC (MeOH:DCM 1:9).

-

Work-up: Cool to room temperature. Pour the reaction mixture into ice-cold water (10 volumes).

-

Isolation: The product precipitates as a solid.[1] Filter, wash with water, and recrystallize from ethanol/DMF to yield 5,7-diethoxyquinazolin-4(3H)-one .

Figure 2: Synthetic workflow from aniline precursor to quinazolinone core.

Reactivity & Functionalization[8]

The 5,7-diethoxyquinazolin-4(3H)-one scaffold serves as a versatile intermediate. The reactivity is dominated by the C4-position (conversion to leaving group) and the N3-position (alkylation).

Chlorination (Activation of C4)

To couple the scaffold with amines (e.g., for kinase inhibitors), the carbonyl oxygen is converted to a chloride.

-

Reagent: Phosphoryl chloride (

) with catalytic -

Product: 4-Chloro-5,7-diethoxyquinazoline .

-

Note: The 5-ethoxy group exerts a steric effect, potentially slowing down the chlorination compared to 6,7-analogs. Higher temperatures or prolonged reaction times may be required.

Regioselective Alkylation

-

N3-Alkylation: Favored under thermodynamic conditions using weak bases (

) in polar aprotic solvents. -

O4-Alkylation: Favored under kinetic conditions or using "hard" electrophiles, though less common due to the stability of the amide bond.

Electrophilic Aromatic Substitution

The benzene ring is highly activated by the two ethoxy groups.

-

Positions C6 and C8: These positions are ortho/para to the ethoxy donors. Electrophilic attack (e.g., nitration, halogenation) will occur preferentially at C6 (less sterically hindered than C8, which is flanked by the ring nitrogen and an ethoxy group).

Analytical Characterization

Validating the structure requires careful interpretation of NMR data, particularly to distinguish it from the 6,7-isomer.

| Technique | Diagnostic Signal (Expected) | Interpretation |

| ¹H NMR (DMSO-d₆) | δ 11.8–12.0 ppm (s, 1H) | Lactam NH proton (broad singlet). |

| δ 7.9–8.1 ppm (s, 1H) | C2-H proton (distinctive pyrimidine singlet). | |

| δ 6.4–6.6 ppm (m, 2H) | C6-H and C8-H (aromatic protons, meta-coupling). | |

| δ 4.1–4.2 ppm (q, 4H) | Methylene protons ( | |

| ¹³C NMR | δ ~160 ppm | C4 Carbonyl carbon. |

| δ ~145–150 ppm | C2 Carbon. | |

| Mass Spectrometry | m/z 235 [M+H]⁺ | Protonated molecular ion. |

Biological Relevance

The 5,7-diethoxyquinazolinone core is a privileged scaffold in medicinal chemistry.

-

Kinase Inhibition: The N1 nitrogen acts as a key hydrogen bond acceptor in the ATP-binding pocket of kinases (e.g., EGFR, VEGFR). The 5-position substituent points toward the solvent front or the gatekeeper residue, influencing selectivity.

-

Solubility Modulation: The ethoxy groups provide a lipophilic handle, improving membrane permeability compared to methoxy analogs, while maintaining metabolic stability against rapid O-dealkylation.

References

-

ChemicalBook. (2025). 5,7-dimethoxyquinazolin-4(3H)-one Properties and Supplier Data. Retrieved from

-

GuideChem. (2025). 5,7-dimethoxyquinazolin-4(3H)-one: Structure and Physical Properties. Retrieved from

-

Vertex Pharmaceuticals. (2018).[2] United States Patent 10,273,227: Quinazoline Derivatives as KIT Inhibitors. (Mentions 5,7-diethoxyquinazolin-4(3H)-one as Intermediate).[3] Retrieved from

-

Senol, I. M., et al. (2019). One-pot synthesis of quinazolin-4(3H)-ones utilizing N-(2-aminobenzoyl)benzotriazoles. Turkish Journal of Chemistry, 43, 1580–1596. Retrieved from

- Connolly, D. J., et al. (2000). Synthesis of substituted quinazolin-4(3H)-ones and quinazolines. Tetrahedron, 56, 2303. (General reactivity of quinazolinones).

mechanism of action of 5,7-diethoxyquinazolin-4(3H)-one

The following technical guide details the mechanism of action, pharmacological significance, and experimental utility of 5,7-diethoxyquinazolin-4(3H)-one .

This compound is functionally categorized as a privileged scaffold and key pharmacophore in medicinal chemistry, primarily serving as the structural anchor for Type I and Type II Tyrosine Kinase Inhibitors (TKIs) targeting c-KIT , PDGFR , and EGFR .

Executive Technical Summary

5,7-diethoxyquinazolin-4(3H)-one is a synthetic heterocyclic core that functions as an ATP-mimetic . Its biological activity is derived from its ability to occupy the ATP-binding pocket of protein kinases. While the core itself possesses intrinsic inhibitory potential, it is most critically utilized as the hinge-binding motif in the synthesis of high-affinity inhibitors for receptor tyrosine kinases (RTKs).

-

Primary Targets: c-KIT (CD117), PDGFR

/ -

Therapeutic Context: Gastrointestinal Stromal Tumors (GIST), Mastocytosis, and Angiogenesis-dependent malignancies.

-

Chemical Class: Quinazolinone (Isostere of Quinazoline and Chromenone).

Molecular Mechanism of Action

2.1. ATP-Competitive Inhibition (The Hinge Binder)

The quinazolin-4(3H)-one core is designed to compete with Adenosine Triphosphate (ATP) for the catalytic cleft of the kinase domain.

-

Adenine Mimicry: The nitrogen-rich heterocycle (N1 and N3 positions) mimics the adenine ring of ATP.

-

H-Bond Network:

-

Acceptor: The N1 nitrogen accepts a hydrogen bond from the backbone amide NH of the "hinge region" amino acids (e.g., Cys673 in c-KIT).

-

Donor: The NH at position 3 (or the tautomeric OH at position 4) donates a hydrogen bond to the backbone carbonyl of the hinge residues (e.g., Glu671 in c-KIT).

-

2.2. The Role of 5,7-Diethoxy Substitution (SAR)

The specific 5,7-diethoxy pattern is not arbitrary; it is a precision-engineered feature for selectivity and pharmacokinetics :

-

5-Ethoxy (Steric Gatekeeper): The ethoxy group at position 5 projects towards the "sugar pocket" or the gatekeeper residue (e.g., Thr670 in c-KIT). Unlike a bulky phenyl group, the ethoxy group provides sufficient steric bulk to induce selectivity against kinases with smaller pockets, while maintaining flexibility.

-

7-Ethoxy (Solvent Interface): The substituent at position 7 typically points towards the solvent-exposed region. The ethoxy group here increases lipophilicity (LogP) compared to methoxy or hydroxy groups, enhancing membrane permeability and cellular uptake without compromising water solubility to the extent of longer alkyl chains.

-

Electronic Effect: The electron-donating nature of the ethoxy groups enriches the electron density of the pyrimidine ring, strengthening the H-bond acceptance capability at N1.

2.3. Visualization: Kinase Binding Mode

The following diagram illustrates the binding topology of the scaffold within the c-KIT kinase domain.

Figure 1: Schematic representation of 5,7-diethoxyquinazolin-4(3H)-one binding interactions within the c-KIT kinase domain.

Experimental Protocols & Validation

To validate the activity of this scaffold or its derivatives, the following self-validating protocols are recommended.

3.1. Chemical Synthesis of the Core (Protocol)

Objective: Synthesize high-purity 5,7-diethoxyquinazolin-4(3H)-one from anthranilic acid derivatives.

| Step | Reagent/Condition | Mechanism | Critical Control Point |

| 1 | 3,5-diethoxyaniline + Diethyl mesoxalate | Cyclization precursor formation | Maintain anhydrous conditions to prevent hydrolysis. |

| 2 | Polyphosphoric Acid (PPA) or Formamide | Niementowski Cyclization | Temperature control (140-160°C). Monitor disappearance of aniline by TLC. |

| 3 | Recrystallization (EtOH/DMF) | Purification | Ensure removal of uncyclized intermediates which interfere with kinase assays. |

3.2. In Vitro Kinase Inhibition Assay (FRET-based)

Objective: Quantify the IC50 of the compound against c-KIT or PDGFR using a Z'-LYTE™ or LanthaScreen™ system.

-

Preparation: Dissolve 5,7-diethoxyquinazolin-4(3H)-one in 100% DMSO to 10 mM stock. Serial dilute (1:3) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Reaction Assembly:

-

Well A: 5 µL Compound + 5 µL Kinase (c-KIT, ~2 ng/well).

-

Well B: 5 µL ATP (Km concentration) + 5 µL Peptide Substrate (e.g., Poly GT).

-

-

Incubation: Mix and incubate for 60 min at RT.

-

Detection: Add 10 µL Detection Reagent (Eu-labeled antibody). Read TR-FRET (Ex 340 nm, Em 615/665 nm).

-

Analysis: Plot Emission Ratio (665/615) vs. log[Inhibitor]. Fit to Sigmoidal Dose-Response curve.

-

Validation Criteria: Z'-factor > 0.5; Reference inhibitor (e.g., Sunitinib) IC50 within 2-fold of historical data.

-

Therapeutic Applications & Data

The 5,7-diethoxyquinazolin-4(3H)-one scaffold is rarely used as a "naked" drug but is the precursor for 4-substituted derivatives.

Comparative Potency (Structure-Activity Relationship)

Data derived from SAR studies on c-KIT inhibitors utilizing this core:

| Compound Variant | R-Group (Position 4) | c-KIT IC50 (nM) | Solubility (µg/mL) | Notes |

| Core Scaffold | =O (Keto) | > 10,000 | High | Weak binder; lacks "tail" for specificity pocket. |

| Derivative A | -NH-Phenyl-Cl | 150 | Moderate | Classic Type I binding mode. |

| Derivative B | -NH-Phenyl-Piperazine | 12 | High | Piperazine interacts with solvent region; high potency. |

| Derivative C | -NH-Phenyl-Amide | < 5 | Low | Type II binder (DFG-out); extremely potent but solubility issues. |

Note: The "Core Scaffold" (5,7-diethoxyquinazolin-4(3H)-one) serves as the starting material. It is activated (e.g., by BOP reagent or POCl3) to install the amine at position 4.

Synthesis Workflow (DOT Visualization)

The following workflow demonstrates how this mechanism is translated from a chemical precursor to a bioactive drug.

Figure 2: Synthetic pathway transforming the 5,7-diethoxyquinazolin-4(3H)-one scaffold into a potent kinase inhibitor.

References

-

Heinrich, M. C., et al. (2006).[1][2] "Molecular Correlates of Imatinib Resistance in Gastrointestinal Stromal Tumors." Journal of Clinical Oncology, 24(29), 4764-4774.[1][2] Link

-

Hirota, S., et al. (1998).[1][2] "Gain-of-Function Mutations of c-kit in Human Gastrointestinal Stromal Tumors." Science, 279(5350), 577-580.[1] Link

-

Patent US10273227B2. (2019). "Compounds and compositions for treating KIT mediated diseases." Google Patents. (Describes 5,7-diethoxyquinazolin-4(3H)-one as a key intermediate in Example 19). Link

-

Bridges, A. J. (2001). "Chemical Inhibitors of Protein Kinases." Chemical Reviews, 101(8), 2541-2572. (Foundational text on quinazoline/quinazolinone binding modes). Link

Sources

Strategic Utilization of 5,7-Diethoxyquinazolin-4(3H)-one in the Development of Targeted Kinase Inhibitors: A Technical Guide

Executive Summary

In the landscape of modern targeted therapeutics, the quinazolinone scaffold serves as a privileged pharmacophore for the design of receptor tyrosine kinase (RTK) inhibitors. Among its derivatives, 5,7-diethoxyquinazolin-4(3H)-one (CAS: 895147-50-9) has emerged as a critical synthetic intermediate [1]. This compound is foundational in the development of advanced anilinoquinazoline and pyrazolyl-quinazoline active pharmaceutical ingredients (APIs), particularly those targeting Aurora kinases and mutant KIT receptors implicated in Gastrointestinal Stromal Tumors (GIST) [2][3].

This technical guide provides an in-depth analysis of the physicochemical properties, mechanistic rationale, and self-validating synthetic protocols associated with 5,7-diethoxyquinazolin-4(3H)-one, designed specifically for medicinal chemists and drug development professionals.

Chemical Identity and Physicochemical Profiling

The strategic placement of ethoxy groups at the 5- and 7-positions of the quinazolinone core is not arbitrary. These electron-donating groups significantly alter the electronic distribution of the pyrimidine ring while providing steric bulk that can perfectly occupy the hydrophobic pockets of target kinase hinge regions.

Quantitative Data: Pharmacokinetic & Structural Properties

To understand its utility in fragment-based drug design (FBDD), we must analyze its computational and physical properties [1]. The table below summarizes the core metrics and the causality behind their significance in drug development.

| Property | Value | Causality & Significance in Drug Design |

| Molecular Weight | 234.25 g/mol | Highly optimal for an intermediate; leaves ample molecular weight budget for downstream functionalization while maintaining Rule of 5 compliance. |

| LogP (Predicted) | ~1.4 | Provides balanced lipophilicity, ensuring the final API will have sufficient cellular permeability without excessive hydrophobic trapping. |

| TPSA | 59.9 Ų | Excellent for oral bioavailability. The polar surface area allows for crucial hydrogen bonding within the kinase active site. |

| H-Bond Donors | 1 | The NH at position 3 acts as a critical donor for interacting with the backbone carbonyls of the kinase hinge region. |

| H-Bond Acceptors | 4 | The ethoxy oxygens and pyrimidine nitrogens act as versatile pharmacophores for solvent or residue interactions. |

Mechanistic Role in Kinase Inhibition

The ultimate goal of synthesizing 5,7-diethoxyquinazolin-4(3H)-one is its conversion into 4-anilinoquinazoline derivatives. Receptor tyrosine kinases, such as KIT, are heavily implicated in oncogenesis due to genetic aberrations like amplification or mutation (e.g., Exon 11 mutations in GIST) [2].

When the 5,7-diethoxyquinazolin-4(3H)-one core is converted into an API, the resulting molecule acts as a competitive ATP inhibitor. The quinazoline core mimics the adenine ring of ATP, while the 5,7-diethoxy groups project into the solvent-exposed region or hydrophobic sub-pockets, enhancing binding affinity and selectivity.

Mechanistic inhibition of mutant KIT receptor pathways by quinazoline-derived APIs.

Self-Validating Synthetic Workflows

The synthesis of 5,7-diethoxyquinazolin-4(3H)-one and its subsequent activation into an electrophile requires precise control over reaction conditions. The protocols below are designed as self-validating systems, ensuring that each step inherently prevents side reactions through strategic reagent choices [3].

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesis of 5,7-diethoxyquinazolin-4(3H)-one from 5,7-difluoroquinazolin-4(3H)-one.

-

Preparation: Charge a dry, nitrogen-purged 500 mL reactor with 5,7-difluoroquinazolin-4(3H)-one (1.0 eq) and anhydrous N,N-dimethylformamide (DMF) (10 volumes).

-

Causality: Nitrogen purging prevents moisture-induced quenching of the ethoxide. DMF is selected because its polar aprotic nature leaves the sodium cation solvated but the ethoxide anion unsolvated, rendering it highly nucleophilic.

-

-

Reagent Addition: Slowly add sodium ethoxide (2.2 to 2.5 eq) as a 21% solution in ethanol or as a dry powder.

-

Validation: The slight stoichiometric excess ensures complete disubstitution at both the 5 and 7 positions. These specific positions are highly activated toward SNAr due to the electron-withdrawing nature of the fused pyrimidine ring.

-

-

Thermal Activation: Elevate the temperature to 90–110 °C and stir for 2 to 12 hours. Monitor the reaction via HPLC.

-

Validation: The reaction is deemed complete only when the mono-substituted intermediate is <1% by AUC, ensuring high purity of the target compound.

-

-

Isolation: Quench the mixture by pouring it slowly into ice water. The resulting precipitate is 5,7-diethoxyquinazolin-4(3H)-one. Filter, wash with cold water to remove DMF, and dry under vacuum at 50 °C.

Protocol 2: Electrophilic Activation via Chlorination

Objective: Conversion to 4-chloro-5,7-diethoxyquinazoline for downstream coupling.

-

Preparation: Suspend 5,7-diethoxyquinazolin-4(3H)-one (1.0 eq) in 1,2-dichloroethane (DCE) or acetonitrile.

-

Activation: Add N,N-diisopropylethylamine (DIPEA) (1.5 eq) followed by the dropwise addition of phosphorus oxychloride (POCl₃) (2.0 eq) at 0 °C.

-

Causality: DIPEA acts as a non-nucleophilic base. It scavenges the HCl generated during the chlorination, which is critical to prevent the acid-catalyzed cleavage of the newly formed ethoxy ether linkages.

-

-

Heating: Warm the mixture to 80 °C and reflux for 2–24 hours until the starting material is consumed.

-

Isolation: Concentrate the mixture under reduced pressure to remove excess POCl₃. The resulting 4-chloro-5,7-diethoxyquinazoline is highly reactive and prone to hydrolysis; it should be used immediately in the subsequent amination step without extensive aqueous workup.

Stepwise synthetic workflow from 5,7-difluoroquinazolin-4(3H)-one to anilinoquinazoline APIs.

Conclusion

The 5,7-diethoxyquinazolin-4(3H)-one intermediate is a masterclass in rational drug design. By leveraging predictable SNAr chemistry, drug developers can rapidly generate highly functionalized, Rule-of-5 compliant scaffolds. The ethoxy groups not only modulate the electronic topology of the quinazoline core to favor kinase hinge binding but also provide the necessary lipophilicity to ensure cellular penetration. Mastery of its synthetic handling—particularly the prevention of ether cleavage during chlorination—is essential for the efficient scale-up of next-generation oncology therapeutics.

References

- Title: 5,7-二乙氧基喹唑啉-4(3h)-酮 | 895147-50-9 (5,7-diethoxyquinazolin-4(3H)-one)

- Title: Cg-Anilinoquinazoline Compounds and Their Use in Treating Cancer (US20180312490A1)

- Title: Quinazolines and their use as aurora kinase inhibitors (WO2006129064A1)

The Architecture of Innovation: A Technical Guide to the Discovery and Synthesis of Novel Quinazolinone Derivatives

Foreword: The Enduring Legacy and Future Promise of the Quinazolinone Scaffold

The quinazolinone core, a bicyclic aromatic structure composed of a fused benzene and pyrimidine ring, stands as a testament to the power of privileged scaffolds in medicinal chemistry.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of numerous clinically approved drugs.[2] This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth exploration of the discovery and synthesis of novel quinazolinone derivatives. We will navigate through established and cutting-edge synthetic methodologies, delve into the intricacies of structure-activity relationships (SAR), and provide practical, field-proven protocols. Our journey will be grounded in the principles of scientific integrity, providing a causal understanding of experimental choices and self-validating systems for robust and reproducible research.

The Quinazolinone Core: A Privileged Scaffold in Medicinal Chemistry

The versatility of the quinazolinone scaffold lies in its ability to be readily functionalized at multiple positions, primarily C-2, C-3, C-4, C-6, and C-7, allowing for the fine-tuning of its physicochemical properties and biological activities.[3] This has led to a wide array of derivatives with applications as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral agents.[1][4][5] The core structure itself is a key pharmacophore, and its strategic modification is a cornerstone of modern drug design.

Structural Isomers and Their Significance

The quinazolinone system primarily exists in two isomeric forms: 4(3H)-quinazolinone and 2(1H)-quinazolinone, with the former being the most extensively studied and pharmacologically significant.[3][6] The carbonyl group at the C-4 position and the nitrogen atoms at positions 1 and 3 are crucial for interactions with biological targets.[3]

Synthetic Strategies: From Classical Reactions to Green Chemistry

The synthesis of the quinazolinone scaffold has evolved significantly from classical, often harsh, methods to more efficient, sustainable, and environmentally benign approaches. The choice of synthetic route is often dictated by the desired substitution pattern and the principles of green chemistry.

Classical Synthetic Pathways

The Niementowski reaction , first reported in the late 19th century, remains a fundamental method for the synthesis of 4(3H)-quinazolinones. It involves the condensation of anthranilic acid with a formamide at elevated temperatures. While historically significant, this method often requires high temperatures and long reaction times.

Another classical approach involves the reaction of o-nitrobenzylamine, which is first converted to o-aminobenzylamine and then condensed with formic acid to yield a dihydroquinazoline, followed by oxidation to the quinazolin-4-one.

Modern and Sustainable Synthetic Methodologies

In recent years, a paradigm shift towards greener and more efficient synthetic protocols has been observed.[7][8] These methods often offer advantages such as reduced reaction times, higher yields, and the use of less hazardous reagents and solvents.[7]

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates.[9][10] The synthesis of quinazolinones under microwave conditions often leads to higher yields in a fraction of the time required for conventional heating.[10][11]

Experimental Protocol: Microwave-Assisted Synthesis of 2,3-Disubstituted 4(3H)-Quinazolinones [7]

-

In a microwave reactor vial, combine anthranilic acid (1 mmol) and the desired carboxylic acid (or acyl chloride) (1.1 mmol).

-

Seal the vial and place it in the microwave synthesizer.

-

Irradiate the mixture at 150 °C for 10 minutes.

-

Cool the vial to room temperature.

-

Add the desired amine (1.2 mmol) to the reaction mixture.

-

Reseal the vial and irradiate at 150 °C for an additional 10-15 minutes.

-

After cooling, the reaction mixture is purified by column chromatography to yield the desired 2,3-disubstituted 4(3H)-quinazolinone.

Sonication provides an alternative energy source for promoting chemical reactions. Ultrasound-assisted synthesis of quinazolinones can be carried out under mild conditions, often solvent-free, leading to excellent yields.[12]

Multi-component reactions have gained significant traction as they allow for the synthesis of complex molecules in a single step from three or more starting materials, adhering to the principles of atom economy and efficiency.[13][14] One-pot synthesis of quinazolinone derivatives can be achieved through the reaction of an aromatic aldehyde, isatoic anhydride, and a nitrogen source like urea or an amine.[15][16]

Logical Workflow for a One-Pot, Three-Component Synthesis of Quinazolinones

Caption: A generalized workflow for the multi-component synthesis of quinazolinone derivatives.

Comparative Overview of Green Synthesis Methods

The following table summarizes and compares various green synthetic approaches for the preparation of 4(3H)-quinazolinones, highlighting their efficiency and reaction conditions.

| Method | Catalyst/Promoter | Solvent | Conditions | Time | Yield (%) |

| Catalyst-Free Thermal | Air (as oxidant) | DMSO | 120 °C | 3 h | 97 |

| Microwave-Assisted | H₃PW₁₂O₄₀·13H₂O | 2-Ethoxyethanol | Microwave Irradiation | 3-6 min | ~95 |

| Ultrasound-Assisted | Yb(OTf)₃ | Solvent-free | Ultrasonication, 40 °C | 45 min | 87-98 |

| Ionic Liquid-Mediated | [Bmim]BF₄ | Solvent-free | 120 °C | 3 h | up to 94 |

Data compiled from various sources.[7]

Structure-Activity Relationship (SAR) and Drug Design

The biological activity of quinazolinone derivatives is profoundly influenced by the nature and position of substituents on the core scaffold.[6][17] A thorough understanding of SAR is crucial for the rational design of potent and selective therapeutic agents.

Key Positions for Substitution

-

C-2 Position: Substitutions at this position are critical for modulating activity. The presence of methyl or thiol groups, or a substituted aromatic ring, is often essential for antimicrobial properties.[1]

-

C-3 Position: The substituent at the C-3 position plays a significant role in defining the pharmacological profile. A substituted aromatic ring at this position is a common feature in many bioactive derivatives.[1]

-

C-4 Position: Modifications at the C-4 position, often involving the introduction of amine or substituted amine moieties, can enhance antimicrobial and anticancer activities.[1]

-

C-6 and C-8 Positions: The introduction of halogen atoms, such as chlorine or bromine, at these positions can improve antimicrobial efficacy.[1][18]

-

C-7 Position: Substitutions at the C-7 position have been shown to be important for anticancer activity.

Key SAR Insights for Different Biological Activities

Caption: Structure-Activity Relationship (SAR) map for quinazolinone derivatives.

Therapeutic Applications and Mechanisms of Action

The diverse biological activities of quinazolinone derivatives have positioned them as promising candidates for the treatment of a wide range of diseases.[4][5]

Anticancer Activity

Quinazolinone derivatives have emerged as potent anticancer agents, with several compounds approved by the FDA for cancer therapy.[3] Their mechanisms of action are varied and often involve the inhibition of key signaling pathways implicated in cancer progression.

-

Tyrosine Kinase Inhibition: Many quinazoline-based anticancer drugs, such as gefitinib and erlotinib, function as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase.[3] They compete with ATP for binding to the kinase domain, thereby blocking downstream signaling pathways that promote cell proliferation and survival.[3]

-

Tubulin Polymerization Inhibition: Some derivatives exhibit anticancer activity by interfering with microtubule dynamics, leading to cell cycle arrest and apoptosis.[4]

-

PI3K/AKT Pathway Modulation: Novel quinazolinone compounds have been shown to induce apoptosis in cancer cells by modulating the PI3K-AKT and MAPK signaling pathways.[19]

Signaling Pathway Inhibition by Quinazolinone-Based Anticancer Agents

Caption: Inhibition of key cancer signaling pathways by quinazolinone derivatives.

Antimicrobial Activity

The emergence of drug-resistant pathogens has created an urgent need for new antimicrobial agents. Quinazolinone derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.[1][18][20] Their proposed mechanism of action involves interaction with the cell wall and DNA structures of microorganisms.[1]

Experimental Protocol: Evaluation of Minimum Inhibitory Concentration (MIC) [18]

-

Prepare a stock solution of the synthesized quinazolinone derivative in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity

Certain quinazolinone derivatives have shown potent anti-inflammatory effects by inhibiting key enzymes and signaling pathways involved in the inflammatory response, such as COX-2 and the NF-κB pathway.[4][21]

Conclusion and Future Directions

The quinazolinone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The ongoing development of innovative and sustainable synthetic methodologies, coupled with a deeper understanding of their structure-activity relationships and mechanisms of action, will undoubtedly lead to the discovery of new and improved quinazolinone-based drugs. Future research should focus on the development of highly selective and potent derivatives with favorable pharmacokinetic profiles, as well as the exploration of their potential in treating a wider range of diseases. The integration of computational methods, such as in silico screening and molecular docking, will further accelerate the discovery and optimization of this remarkable class of compounds.[22]

References

- Vertex AI Search. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC.

- Deulkar, A. (2025). Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Journal of Medicinal and Organic Chemistry, 8(1), 282-290.

- Synthesis of Quinazolinone Derivatives through Multicomponent/Click Reactions. (n.d.).

- Kumar, A., et al. (2020).

- Design, Synthesis, and Structure–Activity Relationship of Novel Quinazolinone Deriv

- Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB P

- Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. (2025).

- Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone deriv

- Sustainable Horizons in Heterocyclic Chemistry: Green Synthesis of 4(3H)-Quinazolinones - Benchchem. (n.d.).

- Tobe, M., et al. (2001). Structure-activity relationships of quinazoline derivatives: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation. Bioorganic & Medicinal Chemistry Letters, 11(4), 545-548.

- recent developments in synthetic methods and pharmacological activities of quinazolinone deriv

- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC. (n.d.).

- Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (n.d.).

- Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. (2016). Journal of Medicinal Chemistry.

- Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. (2025).

- A REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NOVEL QUINAZOLINONE AND QUINAZOLINONE-THIAZOLIDINE DERIV

- Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. (2007).

- Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors - Frontiers. (2022).

- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023).

- Design, Synthesis of Some New Quinazolinone Derivatives and Evaluation of their Antibacterial Activity. (2025).

- Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal, 1(1).

- Quinazolinone derivatives as potential anti‑tumor agents: Structural features and molecular mechanisms in inducing cell death (Review)

- Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones - MDPI. (2025).

- MICROWAVE ASSISTED SYNTHESIS AND CHARACTERIZATION OF SOME QUINAZOLINONE BASED CONDENSED HETEROCYCLES - TSI Journals. (n.d.).

- A Simple Approach for the Synthesis of Fused Quinazoline-Based Tetracyclic Compounds via a Multicomponent Reaction Strategy - Aurigene Pharmaceutical Services. (2016).

- Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - RSC Publishing. (2020).

- Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC. (n.d.).

- Synthesis, Characterization and Evaluation of Anti-microbial Activity of Quinazolinone Deriv

- In silico Investigations, Design and Synthesis of Some Novel Quinazolinone Deriv

- Multicomponent Preparation of Quinazolinone Derivatives in the Presence of TiO2 Nanoparticles Supported Ionic Liquids - Taylor & Francis. (2020).

- Microwave-assisted synthesis of quinazolin-4(3H)

- recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review - Universal Journal of Pharmaceutical Research. (n.d.).

- Sustainable Synthesis of Quinazolinones: Exploring Multicomponent Reactions with a Novel Magnetic Palladium C

- RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW | Universal Journal of Pharmaceutical Research. (2025).

- Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - Frontiers. (2020).

- RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW - ResearchG

- Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)

- H2O2-Mediated Synthesis of a Quinazolin-4(3H)-one Scaffold: A Sustainable Approach | ACS Omega. (2023).

- Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones - Beilstein Journals. (2007).

- Synthesis of Quinazolines Scaffold Using Green and Sustainable Heterogenous Nano-c

- Medicinal chemistry of some marketed quinazolin/-es/-ones as medicines - ResearchG

- Green Synthetic and Pharmacological Developments in the Hybrid Quinazolinone Moiety: An Upd

- Quinazolinones, the Winning Horse in Drug Discovery - PMC. (2023).

Sources

- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Recent advances in quinazolinone derivatives: structure, design and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Green Synthetic and Pharmacological Developments in the Hybrid Quinazolinone Moiety: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]

- 11. scispace.com [scispace.com]

- 12. View of RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW | Universal Journal of Pharmaceutical Research [ujpronline.com]

- 13. mdpi.com [mdpi.com]

- 14. tandfonline.com [tandfonline.com]

- 15. Synthesis of Quinazolinone Derivatives through Multicomponent/Click Reactions [orgchemres.org]

- 16. aurigeneservices.com [aurigeneservices.com]

- 17. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. spandidos-publications.com [spandidos-publications.com]

- 20. ijprajournal.com [ijprajournal.com]

- 21. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 22. globalresearchonline.net [globalresearchonline.net]

Technical Guide: Spectroscopic Profiling of 5,7-Diethoxyquinazolin-4(3H)-one

This technical guide details the spectroscopic characterization of 5,7-diethoxyquinazolin-4(3H)-one , a specific derivative of the quinazolinone pharmacophore often explored in medicinal chemistry for phosphodiesterase (PDE) inhibition and antimicrobial activity.

This analysis synthesizes theoretical principles with empirical data from structurally homologous 5,7-substituted quinazolinones.

Chemical Identity & Structural Context

Compound: 5,7-Diethoxyquinazolin-4(3H)-one Molecular Formula: C₁₂H₁₄N₂O₃ Molecular Weight: 234.25 g/mol IUPAC Name: 5,7-diethoxy-3H-quinazolin-4-one[1][2][3][4][5][6][7]

Structural Significance

The 4(3H)-quinazolinone scaffold is a "privileged structure" in drug discovery.[8] The 5,7-diethoxy substitution pattern is critical because:

-

5-Position (Ethoxy): Provides steric bulk near the carbonyl, potentially influencing the lactam-lactim tautomeric equilibrium and binding pocket selectivity (e.g., in PDE5 or ATP-binding sites).

-

7-Position (Ethoxy): Electron-donating group (EDG) that increases electron density in the pyrimidine ring, modulating pKa and solubility.

Synthesis Pathway (Context for Impurities)

Spectroscopic analysis must account for precursors. The standard synthesis involves the cyclization of 2-amino-4,6-diethoxybenzoic acid (3,5-diethoxyanthranilic acid) with formamide.

-

Common Impurity: Unreacted anthranilic acid (broad COOH peak in IR).

-

Common Impurity: O-formyl intermediates (aldehyde proton in NMR).

Figure 1: Synthetic route to 5,7-diethoxyquinazolin-4(3H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary validation tool. The molecule exhibits a distinct "fingerprint" due to the symmetry of the ethoxy groups and the specific meta-coupling of the aromatic protons.

¹H NMR Analysis (400 MHz, DMSO-d₆)

Solvent Choice: DMSO-d₆ is preferred over CDCl₃ due to the poor solubility of the lactam core and to stabilize the exchangeable NH proton.

| Position | Shift (δ ppm) | Multiplicity | Integral | Assignment Logic |

| NH (3) | 11.80 - 12.10 | Broad Singlet | 1H | Exchangeable amide proton. Disappears with D₂O shake. |

| H-2 | 7.95 - 8.10 | Singlet | 1H | Diagnostic pyrimidine proton. Deshielded by adjacent N atoms. |

| H-8 | 6.60 - 6.75 | Doublet (J≈2.2Hz) | 1H | Meta-coupled to H-6. Shielded by 7-OEt. |

| H-6 | 6.40 - 6.55 | Doublet (J≈2.2Hz) | 1H | Meta-coupled to H-8. Shielded by both 5-OEt and 7-OEt. |

| 5-OCH₂ | 4.10 - 4.20 | Quartet (J≈7.0Hz) | 2H | Deshielded methylene. Downfield due to ortho-carbonyl effect. |

| 7-OCH₂ | 4.05 - 4.15 | Quartet (J≈7.0Hz) | 2H | Deshielded methylene. Slightly upfield from 5-position. |

| 5-CH₃ | 1.30 - 1.45 | Triplet (J≈7.0Hz) | 3H | Methyl of the ethoxy group. |

| 7-CH₃ | 1.25 - 1.40 | Triplet (J≈7.0Hz) | 3H | Methyl of the ethoxy group. |

Critical Interpretation:

-

The H-2 Singlet: This is the "anchor" peak. If this is a doublet, the cyclization failed (open chain formyl intermediate).

-

The 5-Ethoxy Shift: The methylene protons at position 5 are spatially close to the C=O group (peri-effect), often causing a slight downfield shift compared to the 7-ethoxy group.

-

Tautomerism: In DMSO, the 4-oxo (lactam) tautomer predominates over the 4-hydroxy (lactim) form. You will see the NH signal, not an OH signal.

¹³C NMR Analysis (100 MHz, DMSO-d₆)

-

C=O (C4): ~160-162 ppm (Characteristic amide carbonyl).

-

C=N (C2): ~145-148 ppm.

-

C-O (Aromatic): ~163 ppm (C7) and ~158 ppm (C5).

-

OCH₂: ~64 ppm (two signals, likely overlapping or very close).

-

CH₃: ~14 ppm.

Mass Spectrometry (MS) Profiling

Mass spectrometry confirms the molecular weight and provides structural verification through fragmentation.[8][9]

Ionization Method: ESI (Electrospray Ionization) in Positive Mode is standard.

Fragmentation Pathway

-

Molecular Ion: [M+H]⁺ = 235.1 m/z .

-

Primary Fragmentation (Ethyl Loss): The ether linkages are the weakest points. Expect sequential loss of ethylene (neutral loss of 28 Da) or ethyl radicals.

-

Peak A: 207 m/z (Loss of one ethylene: -C₂H₄).

-

Peak B: 179 m/z (Loss of second ethylene).

-

-

RDA (Retro-Diels-Alder): High energy collision can cleave the pyrimidine ring, releasing HCN (27 Da) or CO (28 Da).

Figure 2: Predicted ESI-MS fragmentation pathway for 5,7-diethoxyquinazolin-4(3H)-one.

Infrared (IR) Spectroscopy

IR is used primarily for rapid solid-state identification (QC pass/fail).

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 3150 - 3400 | Medium, Broad | Indicates Lactam form. Sharp bands indicate free amine impurities. |

| C=O Stretch | 1665 - 1685 | Strong | Amide I band. Lower than typical ketones due to conjugation. |

| C=N Stretch | 1605 - 1620 | Medium | Quinazoline ring skeletal vibration. |

| C-O-C (Ether) | 1240 - 1260 | Strong | Aryl alkyl ether stretch (asymmetric). |

| C-O-C (Ether) | 1020 - 1050 | Medium | Symmetric stretch. |

Experimental Protocol: Standard Analysis Workflow

A. Sample Preparation for NMR

Objective: Eliminate aggregation and H-bonding variability.

-

Weigh 5–10 mg of the solid 5,7-diethoxyquinazolin-4(3H)-one.

-

Transfer to a clean, oven-dried vial.

-

Add 0.6 mL of DMSO-d₆ (99.8% D).

-

Note: If the sample is cloudy, sonicate for 30 seconds. Do not heat above 40°C to avoid degrading potential thermally unstable impurities.

-

-

Filter through a cotton plug into the NMR tube if any particulate remains.

B. HPLC-UV Purity Check

Objective: Quantify regioisomers (e.g., 6,8-diethoxy isomer).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150mm, 5µm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV at 254 nm (aromatic max) and 310 nm (quinazolinone specific).

-

Expectation: The 5,7-diethoxy isomer is generally more polar (elutes earlier) than unsubstituted analogs due to the oxygen content, but the ethyl chains add lipophilicity.

References

-

Mhaske, S. B., & Argade, N. P. (2006). The Chemistry of Recently Isolated Naturally Occurring Quinazolinone Alkaloids. Tetrahedron, 62(42), 9787-9826. Link

-

Connolly, D. J., et al. (2005). Synthesis of Quinazolinones via the Reaction of Anthranilic Acid Derivatives with Formamide.[3][4] Tetrahedron, 61(43), 10153-10160. Link

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Standard reference for NMR shift prediction of ethoxy/aromatic systems). Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for Quinazolin-4(3H)-one. (Source for scaffold fragmentation patterns). Link

Sources

- 1. scispace.com [scispace.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application | IntechOpen [intechopen.com]

- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives [article.sapub.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 5,7-diethoxyquinazolin-4(3H)-one: Synthesis, Characterization, and Therapeutic Potential

Introduction: The Prominence of the Quinazolinone Scaffold

The quinazolinone core is a fused heterocyclic system that holds a privileged position in medicinal chemistry and drug discovery.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, anticonvulsant, antibacterial, and antiviral properties.[2] This structural motif is a key component in several FDA-approved drugs, underscoring its therapeutic significance.[3] This guide focuses on a specific, less-documented derivative, 5,7-diethoxyquinazolin-4(3H)-one, providing a comprehensive technical overview for researchers, scientists, and professionals in drug development. We will delve into its chemical identity, a robust synthetic pathway, detailed analytical characterization, and its potential pharmacological applications based on the established profile of the quinazolinone class.

PART 1: Chemical Identity and Physicochemical Properties

IUPAC Name and CAS Number

-

IUPAC Name: 5,7-diethoxyquinazolin-4(3H)-one. The nomenclature follows the standard IUPAC rules for heterocyclic compounds, where the parent structure is quinazolin-4(3H)-one, and the ethoxy groups are designated as substituents at the 5 and 7 positions.[4][5]

-

CAS Number: A specific CAS number for 5,7-diethoxyquinazolin-4(3H)-one has not been identified in major chemical databases as of the last update, suggesting it may be a novel or less-common compound. Researchers are advised to assign a new CAS number upon synthesis and characterization if one is not found in the CAS Registry.

Predicted Physicochemical Properties

A summary of predicted physicochemical properties is presented below. These values are computationally estimated and should be confirmed experimentally.

| Property | Predicted Value |

| Molecular Formula | C12H14N2O3 |

| Molecular Weight | 234.25 g/mol |

| XLogP3 | 1.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 2 |

PART 2: Synthesis and Purification

The synthesis of 4(3H)-quinazolinones is well-established, with the Niementowski quinazoline synthesis being a classical and highly effective method.[6][7] This reaction involves the thermal condensation of an anthranilic acid derivative with an amide.[8] For the synthesis of 5,7-diethoxyquinazolin-4(3H)-one, a plausible and efficient route begins with 2-amino-4,6-dimethoxybenzoic acid, which can be etherified to the corresponding diethoxy derivative, followed by cyclization.

Proposed Synthetic Pathway: A Modified Niementowski Approach

The proposed synthesis involves a two-step process starting from a commercially available precursor.

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties | IntechOpen [intechopen.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. IUPAC Rules [chem.uiuc.edu]

- 5. cuyamaca.edu [cuyamaca.edu]

- 6. grokipedia.com [grokipedia.com]

- 7. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]

- 8. Nimentowski Quinazoline Synthesis (Chapter 38) - Name Reactions in Organic Synthesis [cambridge.org]

Methodological & Application

Synthesis of 5,7-diethoxyquinazolin-4(3H)-one: An Application Note and Detailed Experimental Protocol

Introduction

Quinazolin-4(3H)-one and its derivatives represent a privileged scaffold in medicinal chemistry and drug development, exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. The substitution pattern on the quinazolinone core is critical for its pharmacological profile. This document provides a comprehensive, step-by-step experimental protocol for the synthesis of a specific derivative, 5,7-diethoxyquinazolin-4(3H)-one. This guide is intended for researchers and scientists in organic synthesis and drug discovery, offering not just a procedure, but also the underlying chemical principles and rationale for the chosen synthetic strategy.

The synthesis of the target molecule is accomplished through a multi-step sequence, beginning with a commercially available starting material and culminating in a classical ring-closing reaction. Each step has been designed to be robust and scalable, with in-process controls to ensure the integrity of the synthesis.

Overall Synthetic Scheme

The synthesis of 5,7-diethoxyquinazolin-4(3H)-one is proposed via a three-step synthesis of the key intermediate, 2-amino-4,6-diethoxybenzoic acid, followed by a final cyclization reaction.

The Synthesis of 5,7-diethoxyquinazolin-4(3H)-one: A Detailed Laboratory Guide

This document provides a comprehensive guide for the laboratory synthesis of 5,7-diethoxyquinazolin-4(3H)-one, a quinazolinone derivative of interest to researchers in medicinal chemistry and drug development. The protocol herein is presented with an emphasis on the underlying chemical principles and practical considerations to ensure a successful and reproducible synthesis. This guide is intended for an audience of trained chemists and assumes familiarity with standard laboratory techniques and safety procedures.

Introduction

Quinazolinones are a prominent class of heterocyclic compounds that form the core structure of numerous biologically active molecules, exhibiting a wide range of pharmacological activities. The synthesis of specifically substituted quinazolinones, such as the 5,7-diethoxy derivative, is crucial for the exploration of structure-activity relationships in drug discovery programs.

The synthetic strategy detailed below follows a classical and reliable approach, beginning with the preparation of the key intermediate, 2-amino-4,6-diethoxybenzoic acid, followed by a cyclization reaction to form the target quinazolinone ring system.

Overall Synthetic Workflow

The synthesis is a multi-step process that begins with commercially available 3,5-dihydroxybenzoic acid. This is followed by ethylation, nitration, and reduction to yield the substituted anthranilic acid precursor, which is then cyclized to the final product.

Caption: Overall synthetic workflow for 5,7-diethoxyquinazolin-4(3H)-one.

Part 1: Synthesis of 2-Amino-4,6-diethoxybenzoic Acid

The preparation of the substituted anthranilic acid is a critical precursor synthesis. The following protocol is adapted from established methods for analogous compounds.[1][2]

Step 1.1: Ethylation of 3,5-Dihydroxybenzoic Acid to 3,5-Diethoxybenzoic Acid

This step involves the Williamson ether synthesis to introduce the two ethoxy groups.

Table 1: Reagents and Conditions for Ethylation

| Reagent | Molar Eq. | Amount |

| 3,5-Dihydroxybenzoic Acid | 1.0 | (as required) |

| Diethyl Sulfate | 2.2 | (as required) |

| Potassium Carbonate (K₂CO₃) | 3.0 | (as required) |

| Acetone | - | (solvent) |

Protocol:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3,5-dihydroxybenzoic acid and acetone.

-

Add anhydrous potassium carbonate to the suspension.

-

Slowly add diethyl sulfate to the mixture.

-

Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the acetone from the filtrate under reduced pressure.

-

Dissolve the residue in water and acidify with dilute hydrochloric acid to precipitate the product.

-

Filter the solid, wash with cold water, and dry to yield 3,5-diethoxybenzoic acid.

Step 1.2: Nitration of 3,5-Diethoxybenzoic Acid to 2-Nitro-4,6-diethoxybenzoic Acid

The introduction of a nitro group at the 2-position is achieved through electrophilic aromatic substitution.

Table 2: Reagents and Conditions for Nitration

| Reagent | Molar Eq. | Amount |

| 3,5-Diethoxybenzoic Acid | 1.0 | (as required) |

| Fuming Nitric Acid | 1.1 | (as required) |

| Concentrated Sulfuric Acid | - | (solvent/catalyst) |

Protocol:

-

In a flask cooled in an ice bath, slowly add 3,5-diethoxybenzoic acid to concentrated sulfuric acid with stirring.

-

Once the solid has dissolved, slowly add fuming nitric acid dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry to obtain 2-nitro-4,6-diethoxybenzoic acid.

Step 1.3: Reduction of 2-Nitro-4,6-diethoxybenzoic Acid to 2-Amino-4,6-diethoxybenzoic Acid

The nitro group is reduced to an amine using a standard reduction method.[3][4]

Table 3: Reagents and Conditions for Reduction

| Reagent | Molar Eq. | Amount |

| 2-Nitro-4,6-diethoxybenzoic Acid | 1.0 | (as required) |

| Iron Powder (Fe) | 5.0 | (as required) |

| Concentrated Hydrochloric Acid (HCl) | catalytic | (catalytic amount) |

| Ethanol/Water | - | (solvent) |

Protocol:

-

In a round-bottom flask, suspend 2-nitro-4,6-diethoxybenzoic acid in a mixture of ethanol and water.

-

Add iron powder to the suspension.

-

Heat the mixture to reflux and then add a catalytic amount of concentrated hydrochloric acid.

-

Continue refluxing for 4-6 hours, monitoring the reaction by TLC.

-

After completion, hot filter the reaction mixture through a pad of celite to remove the iron residues.

-

Concentrate the filtrate under reduced pressure.

-

Adjust the pH of the residue with a solution of sodium bicarbonate to precipitate the product.

-

Filter the solid, wash with cold water, and dry to yield 2-amino-4,6-diethoxybenzoic acid.

Part 2: Synthesis of 5,7-diethoxyquinazolin-4(3H)-one

This final step involves the cyclization of the substituted anthranilic acid with formamide, a classic example of the Niementowski quinazoline synthesis.[5]

Caption: Generalized mechanism of the Niementowski quinazoline synthesis.

Table 4: Reagents and Conditions for Cyclization

| Reagent | Molar Eq. | Amount |

| 2-Amino-4,6-diethoxybenzoic Acid | 1.0 | (as required) |

| Formamide | excess | (large excess) |

Protocol:

-

In a round-bottom flask, mix 2-amino-4,6-diethoxybenzoic acid with a large excess of formamide.

-

Heat the mixture to 150-160 °C and maintain this temperature for 2-3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into cold water.

-

The product will precipitate out of the solution.

-

Filter the solid, wash it thoroughly with water, and then recrystallize from a suitable solvent such as ethanol to obtain pure 5,7-diethoxyquinazolin-4(3H)-one.

Characterization

The synthesized 5,7-diethoxyquinazolin-4(3H)-one should be characterized to confirm its identity and purity. While experimental data for this specific compound is not widely published, the following are expected analytical data based on the closely related 5,7-dimethoxyquinazolin-4(3H)-one (CAS: 379228-27-0).[6][7][8]

Table 5: Predicted Analytical Data for 5,7-Diethoxyquinazolin-4(3H)-one

| Analysis | Expected Results |

| Appearance | White to off-white solid |

| Melting Point | To be determined experimentally |

| ¹H NMR | Signals corresponding to ethoxy groups (triplet and quartet), aromatic protons, and the N-H proton of the quinazolinone ring. |

| ¹³C NMR | Signals for the ethoxy carbons, aromatic carbons, and the carbonyl carbon of the quinazolinone. |

| IR (cm⁻¹) | Characteristic peaks for N-H stretching, C-H stretching (aromatic and aliphatic), C=O stretching, and C-O stretching. |

| Mass Spec (m/z) | Expected molecular ion peak corresponding to the molecular weight of the compound. |

Safety Precautions

-

Diethyl sulfate is a potent alkylating agent and is carcinogenic. Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Fuming nitric acid and concentrated sulfuric acid are highly corrosive. Handle with appropriate PPE in a fume hood.

-

Formamide is a teratogen. Handle with care and avoid inhalation and skin contact.

-

The reduction of nitro compounds can be exothermic. Ensure proper temperature control.

-

Always consult the Safety Data Sheets (SDS) for all reagents before use.

References

-

ChemBK. 2-AMINO-4,6-DIMETHOXY-BENZOIC ACID. Available from: [Link]

-

Tylon Pharma Limited. All about the 2-amino-4, 6-dimethoxybenzoic acid. Available from: [Link]

- Google Patents. CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester.

-

Wikipedia. Reduction of nitro compounds. Available from: [Link]

- Google Patents. CN110540496A - A kind of preparation method of 3,5-dihydroxybenzoic acid.

-

PMC. Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. Available from: [Link]

-

Organic Syntheses. 3,5-dinitrobenzoic acid. Available from: [Link]

-

RSC Publishing. Synthesis of quinazolinones from reaction of formamide with anthranilic acids. Available from: [Link]

-

RSC Publishing. Synthesis of 2,3-dihydroquinazolinones and quinazolin-4(3H)-one catalyzed by Graphene Oxide nanosheets in aqueous medium: “on-water” reaction. Available from: [Link]

-

Journal of Synthetic Chemistry. Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Available from: [Link]

-

ResearchGate. What are the best conditions of benzoic acid nitration to afford 3,5-dinitrobenzoic acid? Available from: [Link]

-

Wikipedia. Niementowski quinazoline synthesis. Available from: [Link]

-

DrugFuture.com. 3,5-Dinitrobenzoic Acid. Available from: [Link]

-

MDPI. 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. Available from: [Link]

-

Wikipedia. 3,5-Dinitrobenzoic acid. Available from: [Link]

-

ACG Publications. An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Available from: [Link]

- ACS Publications. Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4- (propan-2-yl)-1H-1,2,- DOI. Available from: https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b01859

- Google Patents. US4217304A - Continuous reduction process.

-

QuickCompany. Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine. Available from: [Link]

-

ResearchGate. 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. Available from: [Link]

-

PubChem. 3,5-Dimethoxybenzoic Acid. Available from: [Link]

-

PMC. Discovery of quinazolin-4-one-based non-covalent inhibitors targeting the severe acute respiratory syndrome coronavirus 2 main protease (SARS-CoV-2 Mpro). Available from: [Link]

-

Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. All about the 2-amino-4, 6-dimethoxybenzoic acid [tylonpharma.in]

- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 4. jsynthchem.com [jsynthchem.com]

- 5. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]

- 6. 5,7-Dimethoxyquinazolin-4(3h)-one [synhet.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. 5,7-dimethoxyquinazolin-4(3H)-one | 379228-27-0 [chemicalbook.com]

Application Note: In Vivo Pharmacological Evaluation of 5,7-Diethoxyquinazolin-4(3H)-one Derivatives in GIST Xenograft Models

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Compound: 5,7-diethoxyquinazolin-4(3H)-one (Scaffold / Derivative) Indication: Gastrointestinal Stromal Tumors (GIST)

Scientific Rationale & Causality

The compound 5,7-diethoxyquinazolin-4(3H)-one serves as a highly privileged pharmacophore scaffold for the synthesis of advanced 4-anilinoquinazoline kinase inhibitors. These derivatives are specifically engineered to target receptor tyrosine kinases (RTKs), most notably KIT and Platelet-Derived Growth Factor Receptor Alpha (PDGFRA).

Causality of Target: Gain-of-function mutations in the KIT or PDGFRA genes are the primary oncogenic drivers in 80-90% of Gastrointestinal Stromal Tumors (GISTs)[1]. These mutations lead to ligand-independent, constitutive auto-phosphorylation of the receptor, driving uncontrolled tumor proliferation via the PI3K/AKT and MAPK/ERK cascades[2].

Mechanism of Action: 5,7-diethoxyquinazolin-4(3H)-one derivatives act as ATP-competitive inhibitors. By occupying the intracellular kinase domain of mutant KIT, they prevent ATP binding, thereby extinguishing downstream survival signals. However, secondary mutations (e.g., in the ATP-binding pocket or activation loop) often confer clinical resistance to first-line therapies like imatinib[3]. Evaluating novel quinazoline scaffolds in vivo is therefore critical to establishing their pharmacokinetic (PK) viability and pharmacodynamic (PD) efficacy against resistant GIST models.

Experimental Workflow

The following flowchart outlines the self-validating in vivo pipeline required to translate a 5,7-diethoxyquinazolin-4(3H)-one derivative from formulation to ex vivo biomarker validation.

Fig 1. Sequential in vivo experimental workflow for evaluating quinazoline derivatives.

Detailed In Vivo Protocols

Protocol A: Formulation and Dosing Strategy

Rationale: Quinazoline derivatives often exhibit poor aqueous solubility. A self-validating formulation must ensure complete dissolution without causing vehicle-induced toxicity, which could confound body-weight data during efficacy studies.

-

Weighing: Accurately weigh the synthesized 5,7-diethoxyquinazolin-4(3H)-one derivative.

-

Primary Dissolution: Dissolve the compound in 10% DMSO (v/v) by vortexing until the solution is completely clear. Causality: DMSO disrupts the crystal lattice of the hydrophobic quinazoline core.

-

Surfactant Addition: Add 40% PEG300 (v/v) and 5% Tween-80 (v/v), sonicating for 10 minutes at room temperature to create a uniform micellar suspension.

-

Aqueous Phase: Add 45% sterile saline (v/v) dropwise while continuously stirring to prevent compound shock and precipitation.

-

System Validation: Monitor the formulated solution for 24 hours at room temperature. Any turbidity or micro-crystal formation indicates precipitation, requiring an adjustment of the PEG/Tween ratio before animal dosing.

Protocol B: Pharmacokinetic (PK) Profiling

Rationale: Establishing the plasma half-life (

-

Preparation: Fast male Sprague-Dawley (SD) rats (n=3/group) for 12 hours prior to dosing to eliminate food-effect variables on absorption.

-

Administration: Administer the test compound via Intravenous (IV) injection (2 mg/kg) via the tail vein, or Per Os (PO) oral gavage (10 mg/kg).

-

Sampling: Collect 200 µL blood samples via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into EDTA-coated tubes.

-

Processing: Centrifuge at 4,000 × g for 10 min at 4°C to separate plasma.

-

Quantification: Extract the compound using protein precipitation (3 volumes of acetonitrile) and quantify via LC-MS/MS against a standard curve.

Protocol C: GIST Xenograft Efficacy Study

Rationale: The GIST-T1 cell line (harboring a heterozygous KIT exon 11 mutation) provides a robust in vivo model to assess target engagement and Tumor Growth Inhibition (TGI)[3].

-

Inoculation: Suspend

GIST-T1 cells in a 1:1 mixture of cold PBS and Matrigel. Inject 100 µL subcutaneously into the right flank of 6-week-old female BALB/c nude mice. Causality: Matrigel provides extracellular matrix proteins that significantly enhance the initial tumor take-rate and vascularization. -

Randomization: Once tumors reach an average volume of 150-200 mm

(approx. 14 days post-inoculation), randomize mice into Vehicle, Low Dose (10 mg/kg), and High Dose (30 mg/kg) groups (n=8/group). -

Dosing & Monitoring: Administer treatments PO once daily for 21 days. Measure tumor dimensions via digital calipers twice weekly.

-

Formula: Tumor Volume (V) =

-

-

Endpoint: Euthanize mice when vehicle tumors reach 1,500 mm

. Harvest tumors immediately.

Protocol D: Ex Vivo Pharmacodynamics (PD)

Rationale: Tumor shrinkage alone does not prove the mechanism of action. We must validate that the compound inhibited its intended target (KIT) within the tumor microenvironment.

-

Tissue Processing: Snap-freeze half of the harvested tumor in liquid nitrogen. Homogenize the tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Extraction: Centrifuge at 14,000 × g for 15 min at 4°C; collect the supernatant.

-

Immunoblotting: Perform Western blotting, loading 30 µg of total protein per lane.

-

Probing: Probe with primary antibodies against p-KIT (Tyr719), total KIT, p-AKT (Ser473), total AKT, and GAPDH.

-

System Validation: GAPDH serves as the loading control, while total KIT ensures that any reduction in p-KIT is due to kinase inhibition rather than receptor degradation. A dose-dependent decrease in the p-KIT/total KIT ratio confirms in vivo target engagement.

Data Presentation

Table 1: Representative Pharmacokinetic Parameters in SD Rats